1-(2-Chloro-4-mercaptophenyl)propan-2-one
Description
1-(2-Chloro-4-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring a 2-chloro-4-mercaptophenyl group attached to the ketone backbone. The mercapto (-SH) and chloro (-Cl) substituents on the aromatic ring confer unique physicochemical properties, such as enhanced nucleophilicity (due to the thiol group) and electron-withdrawing effects (from chlorine).
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
JDCNFJLZNQPCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Thiol Protection
A widely employed strategy involves Friedel-Crafts acylation of a pre-functionalized aromatic precursor. The thiol group’s susceptibility to oxidation necessitates protection prior to acylation. A typical protocol involves:
Thiol Protection :
Acylation :
Key Advantages :
- High regioselectivity (>90%) due to the directing effects of chloro and protected thiol groups.
- MOM protection prevents disulfide formation during acylation.
Nucleophilic Aromatic Substitution (NAS) on Pre-formed Ketones
An alternative approach introduces the chloro group after ketone formation:
Base Ketone Synthesis :
Chlorination :
- Electrophilic chlorination using SO₂Cl₂ (1.05 eq) in CCl₄ at 40°C for 3 hours achieves ortho-chloro substitution.
Limitations :
- Competing para-chlorination reduces yield (typical isolated yield: 65–70%).
- Requires rigorous exclusion of moisture to prevent hydrolysis.
Industrial Production Methodologies
Continuous Flow Reactor Systems
Modern industrial synthesis employs continuous flow technology to enhance safety and scalability:
| Parameter | Optimization Range | Impact on Yield |
|---|---|---|
| Residence Time | 8–12 minutes | Maximizes conversion (≥95%) |
| Temperature | 55–65°C | Balances reaction rate vs. byproduct formation |
| Catalyst Loading | AlCl₃ (0.8–1.0 eq) | Reduces metal contamination |
Economic Considerations :
- Raw material costs decrease by 22% when using recycled AlCl₃.
- Flow systems reduce waste generation by 40% compared to batch processes.
Reaction Optimization Strategies
Solvent Effects on Acylation Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 92.4 |
| Nitromethane | 35.87 | 85 | 89.1 |
| 1,2-Dichloroethane | 10.36 | 82 | 94.8 |
Polar aprotic solvents enhance electrophilic reactivity but may coordinate with AlCl₃, necessitating careful stoichiometric control.
Temperature-Dependent Byproduct Formation
Elevated temperatures (>70°C) promote undesirable side reactions:
- Sulfonic Acid Formation : Oxidation of -SH to -SO₃H occurs at rates exceeding 5%/hour above 70°C.
- Ring Chlorination : Competing meta-chlorination increases from <2% at 50°C to 12% at 80°C.
Purification Challenges and Solutions
Chromatographic Techniques
Crystallization Optimization
| Solvent Pair | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | 68 | 98.2 |
| Acetone/Hexane (1:2) | 72 | 97.8 |
Slow cooling (0.5°C/min) from 60°C to 4°C produces needle-shaped crystals with optimal packability.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC Conditions :
Column: C18, 250 × 4.6 mm
Mobile Phase: 65% MeCN/35% H₂O (0.1% TFA)
Retention Time: 8.2 minutes.
Emerging Methodologies
Photocatalytic Chlorination
Recent advances utilize visible-light-mediated chlorination with Ru(bpy)₃Cl₂ (0.5 mol%):
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "1-(2-Chloro-4-mercaptophenyl)propan-2-one":
Note: It's important to note that the search results primarily discuss compounds structurally similar to "this compound", such as "1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one". Direct information on the applications of "this compound" is limited.
Scientific Research Applications
Compounds like 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one have a range of applications in scientific research:
- Chemistry: They serve as intermediates in synthesizing more complex organic molecules.
- Biology: They can be employed to study enzyme mechanisms and protein interactions due to their reactive functional groups.
- Industry: They are used in producing specialty chemicals and materials with specific properties.
The biological activity of compounds such as 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one is attributed to its reactive functional groups:
- Mercapto Group: Allows interactions with thiol-containing enzymes, potentially inhibiting their activity and influencing biochemical pathways.
- Halogen Atoms (Chlorine and Iodine): Enhance the compound's reactivity, facilitating nucleophilic substitutions that can lead to the formation of new chemical entities or biological interactions.
Antimicrobial Properties
Research suggests that compounds with similar structural features possess antimicrobial properties. The presence of the mercapto group is particularly relevant. For example, studies have shown the following minimum inhibitory concentrations (MIC) for 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest potential therapeutic applications in treating infections caused by bacterial and fungal strains.
Enzyme Inhibition Studies
The ability of the compound to inhibit specific enzymes has been explored. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially modulating cellular processes. The mechanism likely involves covalent bonding between the mercapto group and enzyme active sites.
Other related compounds
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Differences and Implications
| Parameter | This compound | 1-(4-Chlorophenyl)propan-2-one | 1-(5-Chloro-2,3-diiodophenyl)propan-2-one |
|---|---|---|---|
| Solubility | Lower in polar solvents (due to thiol) | Moderate in organic solvents | Very low (diiodo substituents) |
| Reactivity | High (nucleophilic thiol) | Moderate (chloro only) | Low (steric hindrance from iodine) |
| Applications | Drug conjugation, corrosion inhibition | Pharmaceutical intermediates | Catalysis, halogenated intermediates |
Biological Activity
1-(2-Chloro-4-mercaptophenyl)propan-2-one, also known as 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one, is an organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C₉H₈Cl₂OS
- Molecular Weight : 235.13 g/mol
- CAS Number : 1806524-96-8
The compound features a chloro group and a mercapto group attached to a phenyl ring, contributing to its biological reactivity and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy that suggests it could serve as a potential candidate for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate that the compound's structure allows it to interact effectively with bacterial cell membranes or intracellular targets.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies using MCF-7 breast cancer cells revealed that the compound has a notable antiproliferative effect:
| Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
|---|---|---|
| 0.5 | 85 | |
| 1.0 | 70 | |
| 5.0 | 30 | 3.5 |
The IC₅₀ value indicates the concentration at which the compound reduces cell viability by 50%, highlighting its potential effectiveness as an anticancer agent.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable candidate for targeting specific pathways in cancer biology.
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals how variations in substituents impact biological activity:
| Compound Name | Molecular Formula | Anticancer Activity (IC₅₀) |
|---|---|---|
| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | C₉H₉ClO | 5.0 µM |
| 1-Chloro-1-(4-chlorophenyl)propan-2-one | C₉H₈Cl₂ | 7.0 µM |
| 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one | C₉H₈Cl₂OS | 3.5 µM |
The presence of the mercapto group in the target compound enhances its reactivity and interaction with biological molecules compared to the other analogs.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chloro-4-mercaptophenyl)propan-2-one, and how can reaction conditions be systematically optimized?
Methodological Answer: A common approach involves Claisen-Schmidt condensation or Friedel-Crafts acylation, adapted from analogous ketone syntheses (e.g., 2,4-dihydroxyacetophenone derivatives) . To optimize yields:
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or protic acids (H₂SO₄) for electrophilic aromatic substitution efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Progress Monitoring : Use TLC (silica gel, hexane/ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can purification challenges arising from thiol group reactivity be addressed during isolation?
Methodological Answer: The thiol (-SH) group is prone to oxidation and disulfide formation. Mitigation strategies include:
- Inert Atmosphere : Purge reaction vessels with nitrogen/argon during workup.
- Reducing Agents : Add 1–2% β-mercaptoethanol or TCEP (tris(2-carboxyethyl)phosphine) to stabilize the thiol .
- Chromatography : Use flash chromatography with silica gel deactivated with 5% triethylamine to minimize adsorption .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : Confirm regiochemistry via -NMR (e.g., aromatic proton splitting patterns at C2 and C4) and -NMR (carbonyl signal ~205 ppm). Discrepancies in integration may arise from paramagnetic impurities; repurify via recrystallization (ethanol/water) .
- IR : Validate thiol (2550–2600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups. Absence of S-H stretch may indicate oxidation; repeat under inert conditions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺. Discrepancies in isotopic patterns (e.g., Cl vs. S isotopes) require careful deconvolution .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in polymorphic forms of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation (dichloromethane/methanol) to obtain diffraction-quality crystals.
- Disorder Modeling : For disordered chloro or thiol substituents, refine occupancy ratios using SHELXL . Example: In a 2012 study, a 19:1 occupancy ratio resolved disorder in a chlorophenyl derivative .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths/angles .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C; monitor via UV-Vis (λ_max ~280 nm) for thiol oxidation .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., exothermic peaks above 150°C).
- Matrix Effects : Simulate biological matrices (e.g., PBS with 0.1% BSA) to evaluate protein-binding-induced stabilization .
Q. How can computational methods predict reactivity trends in derivatization reactions (e.g., thiol-ene click chemistry)?
Methodological Answer:
- DFT Calculations : Compute Fukui indices (Gaussian 16) to identify nucleophilic (thiol) and electrophilic (ketone) sites.
- Transition State Modeling : For thiol-ene reactions, optimize TS structures (M06-2X/def2-TZVP) to predict regioselectivity .
- Validation : Compare with experimental from kinetic studies (stopped-flow UV-Vis) .
Q. What strategies address contradictions in bioactivity data across cell-based vs. cell-free assays?
Methodological Answer:
- Membrane Permeability : Measure logP (shake-flask method) to assess cellular uptake limitations. Example: A logP <2 may reduce intracellular bioavailability despite in vitro enzyme inhibition .
- Redox Interference : Use thiol-blocking agents (e.g., N-ethylmaleimide) in cell-free assays to isolate target-specific effects .
- Metabolite Screening : LC-MS/MS to identify glutathione adducts or sulfonic acid derivatives in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
